N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a novel compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes. It may also interact with specific receptors or signaling pathways in cells.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis. This compound has also been shown to reduce inflammation and inhibit bacterial growth. In vivo studies have suggested its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide in lab experiments is its potential as a drug candidate for various diseases. This compound is relatively easy to synthesize and has shown promising results in various studies. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide research. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, future studies could explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
In conclusion, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a novel compound with potential therapeutic applications. Its synthesis method has been optimized, and it has shown promising results in various scientific research studies. Further research is needed to better understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has been synthesized using various methods, including the reaction of 2-aminobenzo[d]thiazole with furfural and pyridine-2-carboxaldehyde. Another method involves the reaction of 2-aminobenzo[d]thiazole with furfural and pyridine-2-carboxylic acid in the presence of a catalyst. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential as a drug candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-19(18-21-16-8-1-2-9-17(16)25-18)22(13-15-7-5-11-24-15)12-14-6-3-4-10-20-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZCVRHSMGSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide |
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